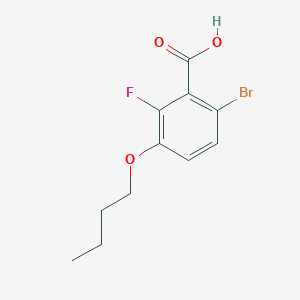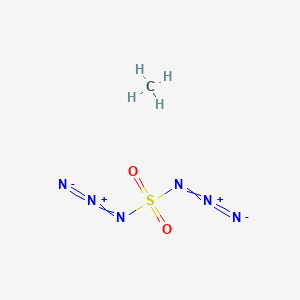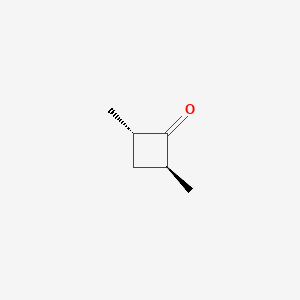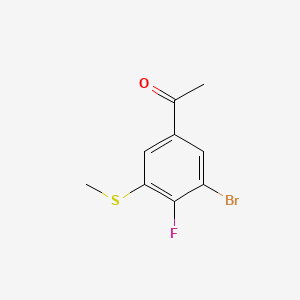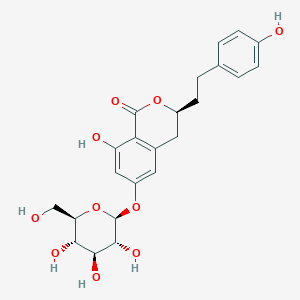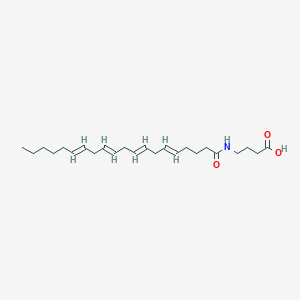
N-ArachidonylGABA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ArachidonylGABA typically involves the acylation of gamma-aminobutyric acid with arachidonic acid. This reaction can be facilitated using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-ArachidonylGABA can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the arachidonic acid moiety to single bonds.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroperoxides, while reduction can produce saturated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the properties and reactions of N-acyl amino acids.
Industry: While industrial applications are less explored, the compound’s bioactive properties could be harnessed in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
N-ArachidonylGABA exerts its effects primarily through interactions with gamma-aminobutyric acid receptors and other molecular targets in the nervous system. It has been shown to modulate neurotransmitter release and influence various signaling pathways involved in neuroprotection and inflammation . The compound’s ability to enhance cerebral blood flow and reduce neuronal damage under ischemic conditions highlights its potential as a neuroprotective agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Arachidonoyl glycine: Another N-acyl amino acid with similar bioactive properties.
N-Arachidonoyl dopamine: Known for its role in modulating neurotransmission and neuroprotection.
N-Arachidonoyl serine: Exhibits anti-inflammatory and neuroprotective effects.
Uniqueness
N-ArachidonylGABA is unique due to its specific combination of arachidonic acid and gamma-aminobutyric acid, which allows it to interact with both gamma-aminobutyric acid receptors and other lipid signaling pathways. This dual interaction enhances its potential as a modulator of synaptic transmission and neuroprotection, distinguishing it from other N-acyl amino acids .
Eigenschaften
Molekularformel |
C24H39NO3 |
|---|---|
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
JKUDIEXTAYKJNX-CGRWFSSPSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


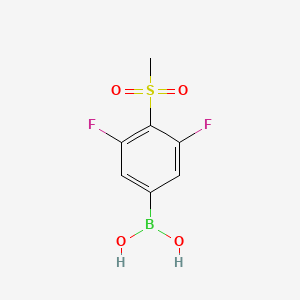
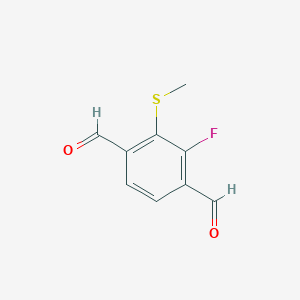
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)

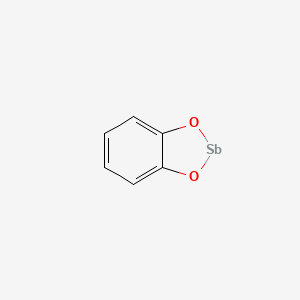
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
